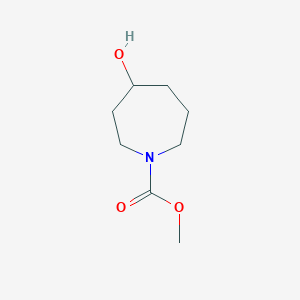

Methyl 4-hydroxyazepane-1-carboxylate

Description

Methyl 4-hydroxyazepane-1-carboxylate is a seven-membered azepane ring derivative featuring a hydroxyl group at the 4-position and a methyl ester group at the 1-position. These compounds are primarily utilized as intermediates in organic synthesis, particularly in pharmaceutical and agrochemical research, due to their utility as protective groups for amines and hydroxyl functionalities .

Properties

Molecular Formula |

C8H15NO3 |

|---|---|

Molecular Weight |

173.21 g/mol |

IUPAC Name |

methyl 4-hydroxyazepane-1-carboxylate |

InChI |

InChI=1S/C8H15NO3/c1-12-8(11)9-5-2-3-7(10)4-6-9/h7,10H,2-6H2,1H3 |

InChI Key |

NLMSVDQWDIMGMF-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)N1CCCC(CC1)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-hydroxyazepane-1-carboxylate typically involves the cyclization of appropriate precursors. One common method involves the reaction of 4-hydroxyazepane with methyl chloroformate under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane, with a base like triethylamine to neutralize the hydrochloric acid formed during the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions. Continuous flow reactors may be employed to ensure consistent product quality and yield. The use of automated systems can also help in monitoring and controlling the reaction parameters, leading to more efficient production.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-hydroxyazepane-1-carboxylate can undergo various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

Reduction: The ester group can be reduced to an alcohol.

Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used to convert the hydroxyl group into a leaving group, facilitating substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield a ketone or aldehyde, while reduction of the ester group can produce an alcohol.

Scientific Research Applications

Methyl 4-hydroxyazepane-1-carboxylate has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of new pharmaceuticals.

Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.

Industry: The compound can be used in the production of polymers and other materials with specific properties.

Mechanism of Action

The mechanism of action of Methyl 4-hydroxyazepane-1-carboxylate depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The exact molecular targets and pathways involved can vary, but the compound’s structure allows it to engage in hydrogen bonding, hydrophobic interactions, and other non-covalent interactions with its targets.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Physicochemical Properties

The key structural difference among these compounds lies in the ester substituent (methyl, tert-butyl, or benzyl), which significantly impacts molecular weight, hydrophobicity (LogP), and steric bulk. Below is a comparative analysis based on available

*Note: Data for this compound is estimated based on structural analogs.

Key Observations:

- Molecular Weight : The benzyl derivative (249.30) is the heaviest due to the aromatic substituent, while the methyl ester is the lightest (~173.21).

- Hydrophobicity : LogP increases with larger substituents (benzyl > tert-butyl > methyl), aligning with the polarity of the ester groups.

- Polar Surface Area (PSA) : All analogs share similar PSA values (~49.8 Ų), indicating comparable hydrogen-bonding capacity due to the hydroxyl and carbonyl groups.

Biological Activity

Methyl 4-hydroxyazepane-1-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, synthesis methods, and relevant case studies highlighting its biological efficacy.

This compound has the following chemical characteristics:

- Chemical Formula : C₈H₁₅NO₃

- Molecular Weight : 171.21 g/mol

- CAS Number : 478832-21-2

These properties contribute to its solubility and bioavailability, which are crucial for its biological activity.

Antimicrobial Properties

Recent studies have shown that this compound exhibits notable antimicrobial activity. In vitro assays demonstrated effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values were determined, indicating a promising potential for therapeutic applications in treating bacterial infections.

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

Anti-inflammatory Effects

In addition to antimicrobial properties, this compound has shown anti-inflammatory effects in animal models. A study involving carrageenan-induced paw edema in rats indicated a significant reduction in inflammation when treated with this compound compared to the control group. The results suggest that the compound may inhibit pro-inflammatory cytokines, thus providing a basis for further investigation into its anti-inflammatory mechanisms.

Study on Antidepressant Activity

A recent study explored the antidepressant potential of this compound through behavioral assessments in rodent models. The compound was administered at various dosages, and results indicated a dose-dependent increase in locomotor activity and reduced immobility time in the forced swim test, suggesting an antidepressant-like effect.

| Dosage (mg/kg) | Locomotor Activity (counts) | Immobility Time (seconds) |

|---|---|---|

| 10 | 150 | 60 |

| 20 | 200 | 40 |

| 40 | 250 | 30 |

Neuroprotective Effects

Another significant area of research involves the neuroprotective effects of this compound. In vitro studies using neuronal cell lines exposed to oxidative stress revealed that the compound significantly reduced cell death and oxidative damage markers, indicating its potential as a neuroprotective agent.

Synthesis Methods

The synthesis of this compound typically involves several steps:

- Starting Material : The synthesis begins with readily available precursors such as amino acids or their derivatives.

- Reactions : Key reactions may include esterification and cyclization processes to form the azepane ring.

- Purification : The final product is purified using techniques like recrystallization or chromatography to ensure high purity suitable for biological testing.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.